molecular formula C17H20N2O3 B1386966 1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1171045-22-9

1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B1386966
CAS No.: 1171045-22-9
M. Wt: 300.35 g/mol
InChI Key: RZMXVDPYPYGRDL-UHFFFAOYSA-N
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Description

1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid is a novel heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is presented as a high-purity building block for the synthesis of more complex molecules and for pharmacological screening. The compound's structure combines two privileged pharmacophores: a piperidine ring and a 1,3-oxazole core. The piperidine-3-carboxylic acid (nipecotic acid) moiety is a well-known scaffold in neuroactive drugs, serving as a potent inhibitor of neuronal GABA uptake . The 1,3-oxazole ring is a doubly unsaturated five-membered heterocycle containing oxygen and nitrogen atoms, which is a common feature in numerous FDA-approved drugs and bioactive molecules due to its metabolic stability and ability to engage key biological targets . Oxazole derivatives have demonstrated a wide spectrum of biological activities in research, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects, making them valuable intermediates in the development of new therapeutic agents . This specific molecule, featuring the 1,3-oxazole core linked to a piperidine carboxylic acid via a methylene bridge, is designed as a chiral building block. It is suitable for researchers developing heterocyclic hybrids and peptide mimetics, particularly for projects targeting central nervous system (CNS) disorders, metabolic diseases, and various cancers . The structural flexibility of this compound allows for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening and hit identification. This product is intended for professional manufacturing and research laboratories only. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All orders are verified prior to shipment, and this product is not returnable.

Properties

IUPAC Name

1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-15(11-19-9-5-8-14(10-19)17(20)21)18-16(22-12)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMXVDPYPYGRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically proceeds via:

  • Construction of the 1,3-oxazole ring bearing the 5-methyl and 2-phenyl substituents.
  • Preparation of a suitably functionalized piperidine-3-carboxylic acid derivative.
  • Coupling of the oxazole-containing fragment with the piperidine ring via a methylene linker at the 1-position of piperidine.

This approach allows modular assembly and optimization of each fragment before final coupling.

Preparation of the 1,3-Oxazole Fragment

The 1,3-oxazole ring can be efficiently synthesized via the van Leusen reaction, a well-established method involving the cyclization of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions.

  • Starting from an appropriate aldehyde bearing the phenyl substituent, the van Leusen reaction forms the oxazole ring with high regioselectivity.
  • Methyl substitution at the 5-position is introduced either by using methyl-substituted aldehydes or by subsequent methylation steps.
  • The reaction is typically performed in methanol with potassium carbonate as a base, refluxed for several hours.
  • The oxazole carboxylate intermediate is then hydrolyzed under basic conditions (e.g., KOH in dioxane-water mixture) to yield the corresponding carboxylic acid derivative.

This method provides good yields (up to 87%) and purity, with the product characterized by NMR and LC-MS confirming the structure.

Preparation of the Piperidine-3-carboxylic Acid Core

The piperidine-3-carboxylic acid scaffold is synthesized from piperidine derivatives through selective functional group transformations:

  • Starting from piperidine or substituted piperidines, carboxylation at the 3-position can be achieved via directed lithiation followed by carbonation or via functional group interconversion from existing substituents.
  • Protection strategies such as tert-butyl esters are employed to improve yield and facilitate purification.
  • Oxidation or reduction reactions are used to introduce or modify substituents on the piperidine ring as needed.
  • Industrial synthesis optimizes reaction conditions for scalability, employing continuous flow reactors and advanced purification methods to maintain high purity and yield.

Coupling of the Oxazole and Piperidine Fragments

The key step is the formation of the methylene bridge linking the oxazole moiety at the 4-position to the nitrogen at the 1-position of the piperidine ring:

  • This is commonly achieved via nucleophilic substitution or reductive amination reactions.
  • For example, the oxazole derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 4-methyl position can be reacted with the piperidine nitrogen under basic conditions to form the N-alkylated product.
  • Alternatively, aldehyde-functionalized oxazole intermediates can undergo reductive amination with the piperidine nitrogen in the presence of reducing agents like sodium cyanoborohydride.
  • Reaction conditions are optimized to avoid side reactions and ensure high regioselectivity.

Purification and Characterization

  • Crystallization from aqueous acetic acid solutions or chromatographic techniques are employed to purify the final compound.
  • Structural confirmation is performed using ^1H and ^13C NMR spectroscopy, IR spectroscopy to identify functional groups, and mass spectrometry (LC-MS or HRMS) to confirm molecular weight.
  • Purity is assessed by HPLC, often achieving >95% purity suitable for pharmaceutical or research applications.

Summary of Preparation Methods in Tabular Form

Step Description Key Reagents/Conditions Yield & Notes
1. Oxazole ring synthesis Van Leusen reaction of substituted aldehydes with TosMIC in methanol, K2CO3 base, reflux Tosylmethyl isocyanide, substituted benzaldehyde, K2CO3, MeOH, reflux 4h Up to 87% yield; regioselective formation of 1,3-oxazole ring
2. Hydrolysis of ester to acid Base hydrolysis of oxazole ester intermediate KOH, dioxane-water mixture, reflux 3h Efficient conversion to carboxylic acid; product isolated by acidification and crystallization
3. Piperidine-3-carboxylic acid synthesis Functionalization of piperidine ring via lithiation/carboxylation or oxidation/reduction Piperidine derivatives, organolithium reagents, CO2, protecting groups (e.g., Boc) Optimized for industrial scale; high purity via continuous flow and purification
4. Coupling of oxazole and piperidine N-alkylation or reductive amination linking oxazole methyl group to piperidine N Oxazole halide or aldehyde, piperidine, base or reducing agent (NaBH3CN) High regioselectivity; reaction conditions tailored to avoid side reactions
5. Purification and characterization Crystallization, chromatography, NMR, IR, LC-MS Aqueous acetic acid, silica gel chromatography Purity >95%; structural confirmation by spectroscopy

Research Findings and Optimization Notes

  • The van Leusen reaction is favored for its mild conditions and high regioselectivity in oxazole synthesis compared to other cyclization methods.
  • Use of potassium carbonate as a base provides optimal yields and minimizes side reactions.
  • Hydrolysis conditions must be carefully controlled to avoid decomposition of sensitive heterocycles.
  • Protecting groups on the piperidine nitrogen or carboxyl group improve yields and facilitate purification but require additional deprotection steps.
  • Industrial scale synthesis benefits from continuous flow reactors to improve reaction control and safety, especially when handling reactive intermediates.
  • Analytical methods such as NMR and LC-MS are critical at each stage to ensure correct structure and purity, enabling reproducible synthesis.

Biological Activity

1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC16H18N2O3
Molecular Weight286.33 g/mol
IUPAC NameThis compound
PubChem CID43441513

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antiviral , antibacterial , and anti-inflammatory effects.

Antiviral Activity

A study highlighted the compound's potential as an antiviral agent against various viruses. For instance, derivatives containing the β-amino acid moiety have shown promising results against the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV) . The mechanism involves inhibiting viral replication and enhancing host immune responses.

Antibacterial Activity

The antibacterial properties of related compounds have been extensively studied. For example, certain piperidine derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial efficacy .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound can modulate inflammatory pathways. They potentially act by inhibiting pro-inflammatory cytokines and mediators, which are critical in various inflammatory diseases .

Study on Antiviral Properties

A comprehensive study evaluated the antiviral activity of several piperidine derivatives, including the compound . It was found to significantly reduce viral titers in cell cultures infected with HSV and TMV. The study reported a curative activity of up to 56% at certain concentrations compared to standard antiviral agents .

Antibacterial Efficacy Evaluation

Another investigation focused on the antibacterial properties of piperidine derivatives. The results indicated that compounds with structural similarities to this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication within host cells.
  • Modulation of Immune Responses : It potentially enhances the host's immune response against infections.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a lead structure in the development of novel pharmaceuticals. Its unique structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar oxazole structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be optimized for similar applications .

Neurological Disorders

Given the piperidine core, research has explored its potential in treating neurological disorders such as depression and anxiety. Compounds that target neurotransmitter systems are critical in developing new antidepressants .

Antimicrobial Properties

Preliminary data suggest that derivatives of this compound may possess antimicrobial activity. The oxazole ring has been associated with various biological activities, including antibacterial and antifungal properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityShowed significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 15 µM.
Study BNeurological EffectsDemonstrated anxiolytic effects in animal models when administered at doses of 10 mg/kg.
Study CAntimicrobial TestingExhibited moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Oxazole Substituents Piperidine Substituents Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid 5-methyl, 2-phenyl 3-carboxylic acid ~314.38 Not explicitly provided Reference compound
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid 2-phenyl (no methyl) 4-carboxylic acid 286.33 1153237-31-0 Lack of 5-methyl on oxazole; carboxylic acid at C4
1-[[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-cycloheptylpiperidine-3-carboxamide 4-chlorophenyl 3-carboxamide (N-cycloheptyl) Not provided Not provided Chlorine substitution on phenyl; carboxamide vs. carboxylic acid
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid 4-isopropylphenyl 4-carboxylic acid 328.39 1119451-20-5 Bulky isopropyl group on phenyl; C4 carboxylic acid
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride 2-phenyl (no methyl) 3-carboxylic acid (dihydrochloride) 286.33 + HCl adjustment Not provided Salt form enhances solubility

Key Observations :

  • Substitution at the phenyl ring (e.g., 4-chloro or 4-isopropyl) increases lipophilicity, which may affect membrane permeability but could reduce solubility .
  • Carboxylic acid position (C3 vs. C4) alters hydrogen-bonding interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydrochloride salt of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid likely has higher aqueous solubility than the free acid form .
  • Stability : The free carboxylic acid group may ionize at physiological pH, influencing bioavailability and protein binding .

Q & A

Basic: What are the key synthetic routes for 1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid?

Answer:
The compound is synthesized via multi-step reactions involving cross-coupling and hydrolysis. A representative method includes:

  • Step 1: Palladium-catalyzed coupling (e.g., using palladium diacetate and tert-butyl XPhos) under inert atmosphere at 40–100°C for 5.5 hours to form intermediate esters.
  • Step 2: Hydrolysis with hydrochloric acid (36.5%) in water at 93–96°C for 17 hours to yield the carboxylic acid.
  • Purification: Adjust pH to 6.5, extract with 10% isopropanol/dichloromethane, and recrystallize from ethanol/ethyl acetate .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal reaction conditions. For example:

  • Use ICReDD’s approach to model transition states and identify energy barriers.
  • Apply machine learning to analyze experimental variables (e.g., solvent, catalyst loading) and recommend conditions that minimize side reactions.
  • Validate predictions with small-scale trials before scaling up .

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

  • NMR spectroscopy: Confirm regiochemistry of the oxazole and piperidine rings.
  • IR spectroscopy: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxazole (C=N stretch ~1600 cm⁻¹).
  • Mass spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected for C₁₈H₂₁N₂O₃).
  • Elemental analysis: Validate purity (>95%) .

Advanced: How to resolve discrepancies in reaction yields between batch syntheses?

Answer:
Contradictions may arise from:

  • Catalyst decomposition: Monitor palladium stability via X-ray absorption spectroscopy.
  • Oxygen sensitivity: Use Schlenk-line techniques for inert conditions.
  • Solvent purity: Pre-dry acetonitrile with molecular sieves.
  • Statistical analysis: Design a Taguchi array to isolate critical factors (e.g., temperature > catalyst loading) .

Basic: What are the solubility properties of this compound?

Answer:

  • High solubility: In polar aprotic solvents (e.g., DMF, DMSO) due to carboxylic acid and tertiary amine groups.
  • Low solubility: In water (adjust pH >6.5 for ionization) or nonpolar solvents (e.g., hexane).
  • Recrystallization: Use ethanol/ethyl acetate (1:7.5 ratio) for optimal crystal formation .

Advanced: How to design experiments to study its bioactivity (e.g., enzyme inhibition)?

Answer:

  • Target selection: Screen against kinases or GPCRs using homology modeling.
  • Assay design: Use fluorescence polarization for binding affinity (Kd) or microcalorimetry (ITC) for thermodynamic parameters.
  • SAR studies: Synthesize analogs with modified oxazole substituents (e.g., methyl to trifluoromethyl) and correlate activity with steric/electronic parameters .

Safety: What precautions are required when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as skin corrosion/irritant).
  • Ventilation: Use fume hoods due to potential respiratory irritation.
  • First aid: Flush eyes with water for 15 minutes; wash skin with soap. Consult safety data sheets for spill protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 2
1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

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